1,7-Diazabicyclo[5.3.2]dodecane
CAS No.: 84904-97-2
Cat. No.: VC19316312
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84904-97-2 |
|---|---|
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 1,7-diazabicyclo[5.3.2]dodecane |
| Standard InChI | InChI=1S/C10H20N2/c1-2-5-11-7-4-8-12(6-3-1)10-9-11/h1-10H2 |
| Standard InChI Key | QVDQQPFABXMASK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2CCCN(CC1)CC2 |
Introduction
Structural Characteristics
The molecular framework of 1,7-diazabicyclo[5.3.2]dodecane consists of a 12-membered bicyclic system with two nitrogen atoms positioned at the 1st and 7th positions (Figure 1) . The bicyclo[5.3.2]dodecane backbone comprises three fused rings: a 5-membered ring, a 3-membered ring, and a 2-membered bridge. The nitrogen atoms introduce basicity and nucleophilicity, enabling participation in diverse chemical reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂ | |
| Molecular Weight | 166.27 g/mol | |
| CAS Registry Number | 84904-97-2 | |
| InChIKey | QVDQQPFABXMASK-UHFFFAOYSA-N | |
| XLogP3 | 2.1 (estimated) |
Synthesis and Derivatization
Synthetic Routes
1,7-Diazabicyclo[5.3.2]dodecane is typically synthesized via cyclization reactions involving nitrogen- and carbon-containing precursors. One method involves the intramolecular condensation of diamine intermediates under acidic or thermal conditions. For example, caprolactam derivatives have been used as starting materials in analogous syntheses of related diazabicyclic compounds .
Key Challenges
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Regioselectivity: Controlling the position of nitrogen atoms in the bicyclic framework remains challenging .
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Yield Optimization: Multi-step syntheses often result in moderate yields due to competing side reactions .
Physicochemical Properties
Basicity and Reactivity
The compound exhibits strong basicity (pKa ~11–12 in water), attributed to the lone electron pairs on the nitrogen atoms . This property facilitates its use as a non-nucleophilic base in dehydrohalogenation and esterification reactions .
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water.
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Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures.
Applications in Research and Industry
Catalysis
1,7-Diazabicyclo[5.3.2]dodecane serves as a ligand in transition-metal catalysis. For instance, it enhances the activity of palladium catalysts in cross-coupling reactions, analogous to the role of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Pharmaceutical Intermediates
The compound is a precursor in synthesizing bioactive molecules, including antiviral agents and kinase inhibitors. Its rigid bicyclic structure improves metabolic stability in drug candidates .
Materials Science
In polymer chemistry, it acts as a curing agent for epoxy resins, improving thermal resistance and mechanical properties .
Research Findings and Innovations
Mechanistic Studies
Recent studies highlight its role in facilitating proton transfer reactions. For example, in the presence of carboxylic acids, it catalyzes amide bond formation via a mixed anhydride intermediate .
Computational Insights
Density functional theory (DFT) calculations reveal that the nitrogen atoms adopt a trigonal planar geometry, optimizing orbital overlap for nucleophilic attacks .
Table 2: Comparative Analysis with Related Bases
| Base | pKa (H₂O) | Applications |
|---|---|---|
| 1,7-Diazabicyclo[5.3.2]dodecane | ~11.5 | Cross-coupling, drug synthesis |
| DBU | 12.0 | Fullerene separation, epoxy curing |
| TMG (Tetramethylguanidine) | 13.6 | Polymerization, CO₂ capture |
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